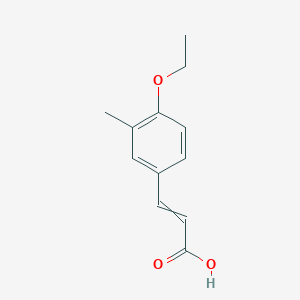

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

描述

Structural Elucidation and Nomenclature

IUPAC Nomenclature and Systematic Identification

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is systematically identified by its IUPAC name, which reflects its molecular structure. The compound belongs to the cinnamic acid family, characterized by a propenoic acid backbone (CH₂=CH-COOH) substituted with a phenyl group at the α-carbon. Key substituents include:

- Ethoxy group (-OCH₂CH₃) at the para position (C4) of the phenyl ring.

- Methyl group (-CH₃) at the meta position (C3) of the phenyl ring.

- A trans (E)-configured double bond between C2 and C3 of the propenoic acid chain, as indicated by the "(2E)" prefix in the name.

The complete IUPAC name, (2E)-3-(4-ethoxy-3-methylphenyl)-2-propenoic acid, adheres to nomenclature rules for substituted cinnamic acids, prioritizing substituents in alphabetical order.

Key Structural Details

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| InChI Code | 1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |

| InChIKey | VYVAIGBPUJFOQQ-FNORWQNLSA-N |

| CAS Number | 1369467-57-1 |

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its planar propenoic acid backbone and substituted phenyl ring. Critical features include:

- Trans (E) Configuration : The double bond between C2 and C3 adopts a trans arrangement, minimizing steric repulsion between substituents on adjacent carbons.

- Phenyl Substituents :

- Ethoxy group (C4) : Sterically bulky, influencing electronic effects through electron-donating resonance.

- Methyl group (C3) : Electron-donating via inductive effects, enhancing stability of the aromatic ring.

- Carboxylic Acid Group : Positioned at the terminal end of the propenoic acid chain, enabling hydrogen bonding and ionization in polar solvents.

Conformational Considerations

The trans configuration ensures optimal alignment for potential biological interactions, such as binding to enzymes or receptors. The ethoxy and methyl groups create a balance of hydrophobic and electron-donating properties, affecting solubility and reactivity.

Comparative Analysis with Related Cinnamic Acid Derivatives

Table 1: Structural Comparison with Cinnamic Acid Derivatives

| Compound | Substituents | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | 4-OCH₂CH₃, 3-CH₃, trans double bond | 206.24 g/mol | 1369467-57-1 | Dual substituents on phenyl ring; trans configuration |

| 4-Methylcinnamic acid | 4-CH₃, trans double bond | 162.19 g/mol | 1866-39-3 | Single methyl substituent; simpler structure |

| Trans-4-Methoxycinnamic acid | 4-OCH₃, trans double bond | 178.18 g/mol | 943-89-5 | Single methoxy substituent; no methyl group |

| 3-Methylcinnamic acid | 3-CH₃, trans double bond | 162.19 g/mol | 3029-79-6 | Meta-methyl substituent; no ethoxy group |

Key Differences and Implications

Substituent Position and Type :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound provides greater steric bulk and electron-donating capacity compared to methoxy, as seen in trans-4-methoxycinnamic acid.

- Dual Substituents : The combination of ethoxy (C4) and methyl (C3) groups creates a unique electronic and steric profile, distinguishing it from mono-substituted derivatives like 4-methylcinnamic acid.

Geometric Isomerism :

Functional Group Reactivity :

- The carboxylic acid group enables esterification or amidation, a feature common to all cinnamic acids. However, the ethoxy group may modulate reaction rates compared to unsubstituted derivatives.

属性

IUPAC Name |

3-(4-ethoxy-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVAIGBPUJFOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is a derivative of cinnamic acid. It can be synthesized through condensation reactions or modifications of related compounds. Cinnamic acid derivatives are useful as precursors in synthesizing bioactive molecules.

General Synthesis via Condensation

A common method involves the condensation of an aldehyde with malonic acid. For example, (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid can be made through the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid, using a base like pyridine or piperidine as a catalyst. The reaction is typically performed under reflux, and the desired product is obtained through acidification and purification.

Detailed Example: Synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid involves reacting 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base.

- The reaction is performed under reflux conditions.

- Bases such as pyridine or piperidine can be used as catalysts.

- The product is isolated by acidification followed by purification.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes as described above, but with optimized reaction conditions for enhanced yield and purity. The utilization of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions and Analysis

This compound can undergo several types of chemical reactions including oxidation, reduction, and substitution.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often employed.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives. Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Alternative Synthesis Strategies

While specific examples for this compound are limited, the synthesis of related compounds offers insights. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a starting material for synthesizing heterocycles via Michael addition.

化学反应分析

Types of Reactions

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-(4-ethoxy-3-methylphenyl)propanoic acid.

Reduction: Formation of 3-(4-ethoxy-3-methylphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Organic Synthesis

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable it to undergo further reactions, facilitating the development of novel compounds in organic chemistry.

Pharmaceuticals

The compound is being investigated for its therapeutic properties , particularly:

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines in vitro and reduce edema in animal models.

- Antioxidant Activity : Its ability to scavenge free radicals suggests potential benefits in treating neurodegenerative diseases and cardiovascular conditions.

- Antimicrobial Properties : Preliminary research indicates activity against various bacterial strains, opening avenues for infection treatment.

Material Science

In material science, this compound is utilized in the development of novel materials , including polymers and resins. Its unique chemical structure can enhance the properties of these materials, making them suitable for specific applications.

Anti-inflammatory Studies

Research conducted on animal models demonstrated that administration of this compound resulted in significant reduction of inflammatory markers. In vitro studies corroborated these findings by showing inhibition of cytokines involved in inflammation.

Antioxidant Activity

In cell culture experiments, the compound exhibited potent antioxidant activity by effectively scavenging free radicals. This property is particularly relevant in the context of neuroprotection and cardiovascular health, where oxidative stress plays a critical role.

Antimicrobial Research

A series of tests revealed that this compound possesses antimicrobial effects against several bacterial strains. These findings suggest potential applications in pharmaceuticals aimed at treating infections caused by resistant bacteria.

作用机制

The mechanism of action of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Features and Physicochemical Properties

The compound’s substituents influence its polarity, solubility, and reactivity. Below is a comparative analysis with key analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid | 4-ethoxy, 3-methyl | C₁₂H₁₄O₃ | 206.24 | High lipophilicity; moderate water solubility; stable under acidic conditions |

| Ferulic acid [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid] | 4-hydroxy, 3-methoxy | C₁₀H₁₀O₄ | 194.18 | Antioxidant; UV-absorbing; amphiphilic (logP ~1.5) |

| p-Coumaric acid [(E)-3-(4-hydroxyphenyl)prop-2-enoic acid] | 4-hydroxy | C₉H₈O₃ | 164.16 | Moderate antioxidant activity; lower lipophilicity (logP ~1.3) |

| Sinapic acid [(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid] | 4-hydroxy, 3,5-dimethoxy | C₁₁H₁₂O₅ | 224.21 | Enhanced antioxidant capacity; high steric hindrance |

| Cinnamic acid [(E)-3-phenylprop-2-enoic acid] | Unsubstituted phenyl | C₉H₈O₂ | 148.16 | Low solubility; primarily used as a flavoring agent |

Key Observations :

- Lipophilicity : The ethoxy and methyl groups in the target compound increase its logP (~2.1) compared to ferulic acid (logP ~1.5) and p-coumaric acid (logP ~1.3), suggesting better membrane permeability .

- Solubility: The absence of hydroxyl groups reduces water solubility compared to ferulic or p-coumaric acids but improves stability in non-polar matrices .

Antioxidant Activity

- Ferulic acid exhibits potent antioxidant activity due to its 4-hydroxy-3-methoxy substituents, which donate hydrogen atoms to neutralize free radicals (BDE ~75 kcal/mol) .

- This compound: The ethoxy group (–OCH₂CH₃) is less electron-donating than hydroxyl (–OH), likely reducing radical-scavenging efficacy. However, the methyl group may enhance stability against oxidation .

Antimicrobial Properties

- Ferulic acid is widely used in antimicrobial coatings due to its ability to disrupt microbial membranes .

Metabolic Stability

- The ethoxy group in this compound may similarly resist enzymatic degradation, extending its half-life in biological systems.

生物活性

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, a compound derived from cinnamic acid, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its applications in various fields, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation between 4-ethoxy-3-methylbenzaldehyde and malonic acid, followed by decarboxylation. The reaction is facilitated by bases such as piperidine or pyridine, yielding this compound with a unique structural profile that may influence its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study evaluating related compounds found that certain analogs showed IC50 values below 4 µM against prostate cancer cell lines LNCaP and PC-3, suggesting potential therapeutic applications in cancer treatment .

| Compound | IC50 (LNCaP) | IC50 (PC-3) |

|---|---|---|

| Compound A | 1.1 µM | 1.3 µM |

| Compound B | 2.0 µM | 2.5 µM |

| This compound | TBD | TBD |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of pro-inflammatory mediators, it may offer therapeutic benefits in conditions characterized by inflammation.

Insecticidal Activity

In addition to its potential in human health applications, research has also explored the insecticidal properties of similar compounds. For example, a study on derivatives of cinnamic acid demonstrated larvicidal activity against Aedes aegypti mosquitoes, which are vectors for several diseases. The effectiveness of these compounds was evaluated through their LC50 and LC90 values, providing insights into their potential use in pest control .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.

- Receptor Interaction : The compound can modulate receptor activity, potentially influencing signaling pathways associated with cancer progression and inflammation .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antitumor Activity : A study focused on curcumin analogs demonstrated that modifications to the phenolic structure significantly impacted cytotoxicity against prostate cancer cells.

- Insecticide Development : Research on benzodioxole acids identified promising candidates for mosquito control, emphasizing the need for new insecticides due to resistance issues with current options .

常见问题

Q. What safety protocols are critical when handling this compound in a research lab?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.

- Ventilation : Use a fume hood for weighing and synthesis steps.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in amber glass vials at 4°C under inert gas to prevent oxidation. Refer to OSHA standards (29 CFR 1910.1020) for exposure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。